cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
“Cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 735275-14-6 . It has a molecular weight of 325.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17BrO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 325.2 . It’s recommended to be stored at a temperature of 28 C .Scientific Research Applications
Catalytic Systems and Synthetic Applications
A significant application of related cyclohexane derivatives involves their role in catalytic systems. For example, cis-1,2-Cyclohexanediol, a compound structurally similar to the one , has demonstrated efficiency as a versatile bidentate O-donor ligand. This ligand facilitates highly active Cu-catalyzed cross-coupling reactions, enabling the mild and efficient stereo- and regiospecific synthesis of biologically important vinyl sulfides, with yields typically between 75-98%. This catalyst system is noted for its versatility, simplicity, and high level of functional group tolerance, making it a valuable tool in the synthesis of a wide range of sulfides (Kabir et al., 2010).
Analytical Methodologies
Another pivotal application is in the development of analytical methods for detecting metabolites in human urine. Research conducted on pyrethroid metabolites, which are structurally related to the cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, has led to the creation of a method for determining these compounds in urine samples. This method involves solid-phase extraction followed by gas chromatography-tandem mass spectrometry, showcasing the chemical's relevance in environmental health and safety assessments (Arrebola et al., 1999).
Environmental Microbiology
In environmental microbiology, the derivative cis-2-(carboxymethyl)cyclohexane-1-carboxylic acid has been identified as a metabolite in the anaerobic degradation pathway of naphthalene by sulfate-reducing bacteria. This discovery has implications for understanding the biodegradation processes of aromatic compounds in anaerobic environments. The conversion of the CoA esters of this compound's isomers confirms its role as a true intermediate in naphthalene degradation, highlighting the chemical's importance in microbial metabolism and environmental remediation (Weyrauch et al., 2017).
Medicinal Chemistry
Furthermore, cyclohexane derivatives have been explored for their potential in medicinal chemistry, particularly as angiotensin-converting enzyme (ACE) inhibitors. A study on monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids revealed that hydroxamic derivatives of the cyclohexane series exhibited marked inhibitory activity against ACE. This research provides insight into the development of novel ACE inhibitors, which are crucial for managing conditions like hypertension (Turbanti et al., 1993).
Safety and Hazards
Properties
IUPAC Name |
(1R,2R)-2-[2-(3-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGBTCEMUDHJI-ZWNOBZJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641375 | |
Record name | (1R,2R)-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-38-2 | |
Record name | (1R,2R)-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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